molecular formula C26H17N3S3 B11516979 (7E)-2-[(4-cyanobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

(7E)-2-[(4-cyanobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11516979
M. Wt: 467.6 g/mol
InChI Key: YOPGEWHVGRJXTE-CPNJWEJPSA-N
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Description

(7E)-2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique structure combining a cyclopenta[b]pyridine core with thiophene and cyanophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of thiophene and cyanophenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, thiophene derivatives, and cyanophenyl halides. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry can also be explored to enhance efficiency and scalability. Key considerations in industrial production include the optimization of reaction conditions, purification processes, and waste management to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(7E)-2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions to prevent side reactions.

    Substitution: Halogenated reagents, organometallic compounds; reactions often require catalysts and controlled environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(7E)-2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (7E)-2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(7E)-2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE shares similarities with other thiophene and cyanophenyl-containing compounds, such as:
    • 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
    • 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE

Uniqueness

The uniqueness of (7E)-2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H17N3S3

Molecular Weight

467.6 g/mol

IUPAC Name

(7E)-2-[(4-cyanophenyl)methylsulfanyl]-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C26H17N3S3/c27-14-17-5-7-18(8-6-17)16-32-26-22(15-28)24(23-4-2-12-31-23)21-10-9-19(25(21)29-26)13-20-3-1-11-30-20/h1-8,11-13H,9-10,16H2/b19-13+

InChI Key

YOPGEWHVGRJXTE-CPNJWEJPSA-N

Isomeric SMILES

C\1CC2=C(C(=C(N=C2/C1=C/C3=CC=CS3)SCC4=CC=C(C=C4)C#N)C#N)C5=CC=CS5

Canonical SMILES

C1CC2=C(C(=C(N=C2C1=CC3=CC=CS3)SCC4=CC=C(C=C4)C#N)C#N)C5=CC=CS5

Origin of Product

United States

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